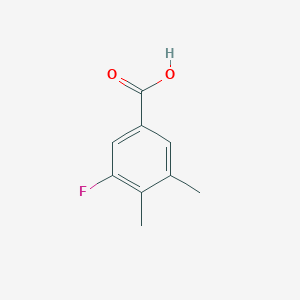

3-Fluoro-4,5-dimethylbenzoic acid

Description

Structural Features and Unique Chemical Identity of 3-Fluoro-4,5-dimethylbenzoic Acid

3-Fluoro-4,5-dimethylbenzoic acid is an aromatic carboxylic acid with a distinct substitution pattern on the benzene (B151609) ring. shachemlin.com Its chemical identity is defined by a carboxylic acid group (-COOH), which is the principal functional group, a fluorine atom at the 3-position, and two methyl groups at the 4- and 5-positions. This specific spatial arrangement of substituents dictates the molecule's physical and chemical properties.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. Concurrently, the two methyl groups are electron-donating, creating a nuanced electronic environment on the ring. This interplay between electron-withdrawing and electron-donating groups is a key feature of its chemical personality.

Table 1: Physicochemical Properties of 3-Fluoro-4,5-dimethylbenzoic Acid

| Property | Value |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| CAS Number | 1427404-89-4 |

| Appearance | Solid |

| InChI Key | InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,1-2H3,(H,11,12) |

Importance of Fluorinated Aromatic Carboxylic Acids in Organic Synthesis

Fluorinated aromatic carboxylic acids are a critically important class of compounds in organic synthesis, primarily due to the unique properties that fluorine atoms impart to molecules. hokudai.ac.jp The strategic introduction of fluorine can dramatically alter a compound's biological and chemical characteristics. researchgate.net In medicinal chemistry and agrochemical development, fluorination can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity which can improve membrane permeability, and modulate the acidity (pKa) of the carboxylic acid group, which affects its interaction with biological targets. hokudai.ac.jpresearchgate.net

These compounds serve as valuable building blocks for creating new pharmaceuticals, agrochemicals, and high-performance materials. hokudai.ac.jp The development of efficient methods to synthesize diverse fluorine-containing aromatic carboxylic acids is an active area of research, as these intermediates are crucial for accessing novel and potentially more effective bioactive molecules. hokudai.ac.jp

Overview of Research Trends in Benzoic Acid Derivatives with Halogenation and Alkylation

Research into benzoic acid derivatives that feature both halogen and alkyl substituents is a burgeoning field. Scientists are exploring the synergistic effects of combining electron-withdrawing halogens with electron-donating alkyl groups to precisely control the properties of the resulting molecules. This fine-tuning is relevant for a wide range of applications.

Current research trends include:

Novel Synthetic Methods: A major focus is on the development of more efficient, selective, and environmentally benign methods for synthesizing these polysubstituted aromatic compounds. acs.org This includes exploring new catalytic systems and reaction pathways.

Structure-Activity Relationship (SAR) Studies: By systematically varying the nature and position of halogen and alkyl groups, researchers can establish clear relationships between a molecule's structure and its biological activity or material properties. researchgate.net Halogenated benzoic acid derivatives are often used in these studies to probe interactions with biological systems. researchgate.netuni-mainz.de

Materials Science Applications: These compounds are investigated as precursors for functional materials such as polymers and liquid crystals, where the specific substitution pattern can influence properties like thermal stability and self-assembly. hokudai.ac.jp

Pharmaceutical and Agrochemical Development: Fluoro- and chloro-substituted benzoic acid derivatives are particularly relevant as precursors for new agrochemicals and pharmaceutical products. researchgate.net

Scope and Significance of 3-Fluoro-4,5-dimethylbenzoic Acid as a Synthetic Intermediate

3-Fluoro-4,5-dimethylbenzoic acid is primarily valued as a synthetic intermediate or building block for constructing more complex target molecules. bldpharm.com Its utility lies in the reactivity of its functional groups. The carboxylic acid can be readily converted into a variety of other functionalities, such as amides, esters, or acyl fluorides, providing a versatile handle for molecular elaboration. cas.cnrsc.org

The specific substitution pattern makes it a key precursor in the synthesis of certain biologically active compounds. researchgate.net While detailed synthetic pathways for specific commercial products are often proprietary, the availability of 3-Fluoro-4,5-dimethylbenzoic acid from chemical suppliers points to its application in research and development, particularly within the pharmaceutical and agrochemical industries. shachemlin.combldpharm.com It is used in the creation of larger molecules where the 3-fluoro-4,5-dimethylphenyl moiety is a required structural component for achieving a desired biological effect. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-5-3-7(9(11)12)4-8(10)6(5)2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFCSGCTGDQWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427404-89-4 | |

| Record name | 3-fluoro-4,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of 3 Fluoro 4,5 Dimethylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule. While specific experimental spectra for 3-Fluoro-4,5-dimethylbenzoic acid are not widely published, a detailed analysis can be inferred from the spectra of closely related compounds, such as 3,5-dimethylbenzoic acid and various fluorinated benzoic acids. nist.govnih.govnist.gov

The IR and Raman spectra of 3-Fluoro-4,5-dimethylbenzoic acid are expected to show characteristic bands corresponding to its functional groups. The carboxylic acid group will exhibit a strong C=O stretching vibration, typically in the range of 1700-1725 cm⁻¹. The O-H stretching of the carboxylic acid is expected to appear as a very broad band in the region of 2500-3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer structure.

The aromatic ring will have C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibration is anticipated to produce a strong band in the IR spectrum, typically between 1250 and 1000 cm⁻¹. The methyl groups will show characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Expected Vibrational Frequencies for 3-Fluoro-4,5-dimethylbenzoic Acid

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium |

| C-H (Methyl) | Asymmetric/Symmetric Stretching | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium-Strong |

| C-H (Methyl) | Bending | 1375-1450 | Medium |

| C-F | Stretching | 1000-1250 | Strong |

In the solid state, benzoic acid and its derivatives, including 3-Fluoro-4,5-dimethylbenzoic acid, typically exist as centrosymmetric dimers formed through strong intermolecular hydrogen bonds between their carboxylic acid groups. nih.gov This dimerization significantly influences the vibrational spectra. The most notable effect is the broad and red-shifted O-H stretching band, which is a direct consequence of the strong hydrogen bonding. nih.gov The C=O stretching frequency is also lowered compared to the monomeric form due to this interaction. The presence of these spectral features provides clear evidence for the dimeric structure held together by hydrogen bonds in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise structure of 3-Fluoro-4,5-dimethylbenzoic acid by providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum provides information on the different types of protons in the molecule. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to its acidic nature and hydrogen bonding. The two aromatic protons will appear as distinct signals in the aromatic region (7-8 ppm). Their splitting patterns will be influenced by coupling to each other and to the fluorine atom. The two methyl groups, being in different environments relative to the fluorine, may show slightly different chemical shifts in the aliphatic region (around 2.3 ppm).

Predicted ¹H NMR Data for 3-Fluoro-4,5-dimethylbenzoic Acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | >12.0 | broad s |

| Ar-H | 7.0-8.0 | m |

| -CH₃ | ~2.3 | s |

Note: Data is predicted based on analogous compounds like 3,5-dimethylbenzoic acid and other fluorinated aromatics. rsc.orgchemicalbook.com

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically between 165 and 175 ppm. The aromatic carbons will resonate in the 110-165 ppm range. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom. The two methyl carbons will appear at upfield shifts, generally between 15 and 25 ppm.

Predicted ¹³C NMR Data for 3-Fluoro-4,5-dimethylbenzoic Acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165-175 |

| C-F | 155-165 (d, ¹JCF) |

| C-COOH | 130-140 |

| C-CH₃ | 135-145 |

| C-H (aromatic) | 115-130 |

Note: Data is predicted based on analogous compounds. rsc.orgrsc.org

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For 3-Fluoro-4,5-dimethylbenzoic acid, a single resonance is expected. The chemical shift will be indicative of the fluorine being attached to an aromatic ring. The signal will likely be a multiplet due to coupling with the nearby aromatic protons. The typical range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃. colorado.edu For instance, the ¹⁹F NMR signal for the related 2-Chloro-4-fluorobenzoic acid appears at -106.73 ppm. rsc.org

Predicted ¹⁹F NMR Data for 3-Fluoro-4,5-dimethylbenzoic Acid

| Fluorine | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity |

|---|

Note: The chemical shift is a prediction based on typical values for fluorobenzoic acids. rsc.orgcolorado.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. In the analysis of 3-Fluoro-4,5-dimethylbenzoic acid, with a molecular formula of C₉H₉FO₂ and a monoisotopic mass of 168.05865 Da, mass spectrometry provides key data on the parent molecule and its fragments. uni.lu The ionization process, often electron ionization (EI), subjects the molecule to a high-energy electron beam, causing the loss of an electron to form a molecular ion (M⁺·). uni-saarland.de This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. uni-saarland.de The pattern of these fragments is unique to the molecule's structure and is crucial for its identification. uni-saarland.de For benzoic acid derivatives, common fragmentation pathways involve the loss of the carboxyl group or parts of it.

While specific experimental fragmentation data for 3-Fluoro-4,5-dimethylbenzoic acid is not detailed in the available literature, analysis of the closely related 3,4-dimethylbenzoic acid shows characteristic peaks at m/z 150 (the molecular ion), 133, and 105. nih.gov This suggests that the fragmentation of 3-Fluoro-4,5-dimethylbenzoic acid would likely involve similar losses, influenced by the presence of the fluorine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four decimal places. rsc.org This precision allows for the determination of the elemental composition of a molecule from its exact mass, as the measured value is within a narrow tolerance (usually ±5 ppm) of the calculated value based on the most abundant isotopes. rsc.org

For 3-Fluoro-4,5-dimethylbenzoic acid (C₉H₉FO₂), the predicted exact masses for various adducts formed during electrospray ionization (ESI), a soft ionization technique, have been calculated. These predictions are essential for identifying the compound in complex mixtures.

Table 1: Predicted HRMS Data for 3-Fluoro-4,5-dimethylbenzoic Acid Adducts

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 169.06593 |

| [M+Na]⁺ | 191.04787 |

| [M-H]⁻ | 167.05137 |

| [M+NH₄]⁺ | 186.09247 |

| [M+K]⁺ | 207.02181 |

| [M+H-H₂O]⁺ | 151.05591 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 3-Fluoro-4,5-dimethylbenzoic acid is not available, a detailed study of the closely related compound, 3-Fluoro-4-methylbenzoic acid (C₈H₇FO₂), provides significant insights into the expected solid-state structure. researchgate.net

The analysis of 3-Fluoro-4-methylbenzoic acid revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The cell parameters were determined to be a = 3.8132 Å, b = 6.0226 Å, c = 30.378 Å, and β = 92.50°. researchgate.net This information is foundational for understanding the packing and intermolecular interactions within the crystal lattice.

Crystal Packing and Supramolecular Interactions (e.g., Carboxyl Dimers, Hydrogen Bonding)

The solid-state architecture of benzoic acids is typically dominated by strong hydrogen bonds. In the crystal structure of 3-Fluoro-4-methylbenzoic acid, molecules are linked into centrosymmetric dimers through O—H⋯O hydrogen bonds between their carboxyl groups. researchgate.net This is a very common and robust supramolecular synthon for carboxylic acids, forming an R²₂(8) ring motif. nih.gov

Dihedral Angle Analysis and Molecular Conformation

Dihedral angles are crucial for describing the conformation of a molecule. In the crystal structure of 3-Fluoro-4-methylbenzoic acid, the dihedral angle between the plane of the benzene (B151609) ring and the carboxyl group is a mere 6.2 (1)°. researchgate.net This small angle indicates that the molecule is nearly planar. Such planarity is a common feature in benzoic acid derivatives and facilitates efficient crystal packing and intermolecular interactions. Analysis of other related structures, like 4-(4-Fluorophenoxy)benzoic acid, also shows distinct dihedral angles that define their molecular shape. nih.gov

Polymorphism Studies (if applicable)

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. While no specific studies on the polymorphism of 3-Fluoro-4,5-dimethylbenzoic acid have been reported, studies on related compounds, such as the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine, have revealed the existence of conformational polymorphs. rsc.org The different polymorphs in that case arose from the rotational freedom around a hydrogen bond, leading to different packing arrangements of the dimeric units. rsc.org This suggests that 3-Fluoro-4,5-dimethylbenzoic acid could potentially exhibit polymorphism under different crystallization conditions. The phenomenon has also been noted in various substituted benzamides. epo.org

Elemental Analysis for Composition Verification

Elemental analysis is a standard analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the purity and composition of the synthesized compound.

For instance, in the characterization of a derivative, 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (C₂₁H₁₆F₂N₂), the found elemental composition (C: 67.86%, H: 4.62%, N: 9.29%) was in close agreement with the calculated values (C: 67.99%, H: 4.70%, N: 9.33%), confirming the identity of the compound. nih.gov For 3-Fluoro-4,5-dimethylbenzoic acid (C₉H₉FO₂), the theoretical elemental composition would be:

Table 2: Theoretical Elemental Composition of 3-Fluoro-4,5-dimethylbenzoic Acid

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 64.28 |

| Hydrogen (H) | 5.39 |

| Fluorine (F) | 11.30 |

Experimental verification of these percentages would be a critical step in confirming the synthesis of a pure sample of the title compound.

Computational and Theoretical Investigations of 3 Fluoro 4,5 Dimethylbenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of 3-Fluoro-4,5-dimethylbenzoic acid.

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Fluoro-4,5-dimethylbenzoic acid, calculations would typically be performed using a basis set like 6-311++G(d,p).

The optimized structure is expected to have a nearly planar benzene (B151609) ring. The primary conformational flexibility arises from the rotation of the carboxyl group (-COOH) relative to the plane of the aromatic ring. However, due to steric hindrance from the adjacent methyl group, free rotation is limited. The most stable conformation is likely one where the carboxyl group is slightly twisted out of the plane of the benzene ring. For a similar molecule, 3-fluoro-4-methylbenzoic acid, the dihedral angle between the benzene ring and the carboxyl group was found to be 6.2(1)°. researchgate.net A similar small dihedral angle would be expected for 3-Fluoro-4,5-dimethylbenzoic acid to minimize steric repulsion while maximizing conjugation.

Table 1: Predicted Optimized Geometrical Parameters for 3-Fluoro-4,5-dimethylbenzoic Acid Note: This table is predictive, based on typical values from DFT calculations for similar aromatic carboxylic acids.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-COOH Bond Length | The bond connecting the carboxyl carbon to the benzene ring. | ~1.48 Å |

| C=O Bond Length | The double bond within the carboxyl group. | ~1.21 Å |

| C-O Bond Length | The single bond within the carboxyl group. | ~1.35 Å |

| C-F Bond Length | The bond between the ring carbon and the fluorine atom. | ~1.36 Å |

| Dihedral Angle (Ring-COOH) | The twist of the carboxyl group relative to the aromatic ring. | 5° - 10° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability; a smaller gap suggests the molecule is more reactive and less stable. nih.gov

For 3-Fluoro-4,5-dimethylbenzoic acid, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted benzene ring, which acts as the electron donor. The LUMO, conversely, would be concentrated on the electron-withdrawing carboxyl group. The fluorine atom, being highly electronegative, would also influence the distribution of these orbitals. The energy of the HOMO, LUMO, and the resulting energy gap can be calculated using DFT methods. researchgate.net A small HOMO-LUMO gap indicates that a molecule has a good chemical stability. malayajournal.org

Table 2: Conceptual FMO Analysis for 3-Fluoro-4,5-dimethylbenzoic Acid Note: Specific energy values require dedicated quantum chemical calculations.

| Orbital | Description | Expected Localization |

|---|---|---|

| HOMO | Highest energy orbital containing electrons; acts as an electron donor. | Delocalized over the phenyl ring and methyl groups. |

| LUMO | Lowest energy orbital without electrons; acts as an electron acceptor. | Localized on the carboxylic acid group and C-F bond region. |

| Egap (LUMO-HOMO) | Energy difference; indicates kinetic stability and chemical reactivity. | A relatively small gap is expected, typical of substituted aromatics. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.net In an MEP map, red areas signify regions of negative electrostatic potential (electron-rich), while blue areas indicate positive electrostatic potential (electron-deficient). wuxiapptec.com

For 3-Fluoro-4,5-dimethylbenzoic acid, the MEP map would show:

Intense Negative Potential (Red): Located around the carbonyl oxygen of the carboxylic acid and the fluorine atom, as these are the most electronegative atoms and are sites susceptible to electrophilic attack.

Intense Positive Potential (Blue): Concentrated on the acidic hydrogen of the carboxyl group, highlighting its high acidity and propensity to act as a hydrogen bond donor. wuxiapptec.com

Slightly Negative to Neutral Potential (Green/Yellow): Spread across the surface of the benzene ring and methyl groups.

This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, and predicting the molecule's reactivity patterns.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For 3,5-dimethylbenzoic acid, a related compound, the carboxylic acid proton shows a signal far downfield (10-13 ppm) due to hydrogen bonding. msu.edu Similar behavior is expected for the target molecule. The aromatic protons and methyl protons would appear as singlets due to the substitution pattern.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Fluoro-4,5-dimethylbenzoic Acid Note: Predictions are based on analogous structures and general principles.

| Atom | Signal Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | ¹H, singlet, broad | 12.0 - 13.0 | Deshielded due to acidity and H-bonding. |

| Ar-H (position 2) | ¹H, singlet | ~7.8 | Adjacent to the electron-withdrawing COOH group. |

| Ar-H (position 6) | ¹H, singlet | ~7.7 | Ortho to a methyl group and meta to COOH. |

| -CH₃ (position 4) | ¹H, singlet | ~2.3 | Aromatic methyl group. |

| -CH₃ (position 5) | ¹H, singlet | ~2.3 | Aromatic methyl group. |

| -COOH | ¹³C | ~170 | Carboxylic acid carbon. |

| Ar-C (positions 1, 3, 4, 5) | ¹³C | 125 - 145 | Substituted aromatic carbons, with C-F showing a large coupling constant. |

| Ar-C (positions 2, 6) | ¹³C | 128 - 132 | Aromatic carbons bonded to hydrogen. |

| -CH₃ | ¹³C | ~20 | Methyl carbons. |

IR Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies. Key predicted peaks include a broad O-H stretching band around 2500-3300 cm⁻¹ (indicative of a hydrogen-bonded dimer), a strong C=O stretching vibration around 1700 cm⁻¹, C-F stretching around 1100-1200 cm⁻¹, and various C-H and C=C stretching and bending modes for the aromatic ring and methyl groups. The NIST database shows a gas-phase IR spectrum for the related 3,5-dimethylbenzoic acid with a prominent C=O stretch. nist.gov

UV-Vis Spectroscopy: The predicted UV-Vis spectrum, related to electronic transitions between orbitals like the HOMO and LUMO, would likely show absorption bands characteristic of substituted benzoic acids. Typically, these include a strong π→π* transition below 250 nm and a weaker n→π* transition at a longer wavelength.

Molecular Dynamics Simulations for Conformational Landscape

While quantum mechanics is excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules. An MD simulation of 3-Fluoro-4,5-dimethylbenzoic acid, either in a solvent or in a simulated crystal lattice, would provide insights into its conformational landscape over time.

The primary motion of interest would be the torsional rotation of the carboxylic acid group relative to the phenyl ring. The simulation would map the potential energy as a function of this dihedral angle, revealing the energy barriers to rotation and the probability of finding the molecule in different conformations at a given temperature. Such simulations would confirm the most stable conformation predicted by geometry optimization and explore other accessible, higher-energy conformers.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding Strength)

In the solid state, the most significant intermolecular interaction for 3-Fluoro-4,5-dimethylbenzoic acid is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two molecules are expected to form a centrosymmetric dimer via strong O-H···O hydrogen bonds. This is a common and highly stable motif for carboxylic acids. researchgate.net

Table 4: Predicted Intermolecular Interactions for 3-Fluoro-4,5-dimethylbenzoic Acid

| Interaction Type | Donor | Acceptor | Predicted Strength | Importance |

|---|---|---|---|---|

| Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | Strong (~ -20 to -30 kJ/mol) | Primary interaction defining the crystal packing (dimer formation). |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | O=C (carboxyl) | Weak (~ -2 to -8 kJ/mol) | Contributes to the 3D crystal packing. |

| Weak Hydrogen Bond | C-H (aromatic/methyl) | F | Weak (~ -1 to -5 kJ/mol) | Directional interaction influencing crystal packing. |

| π-π Stacking | Benzene Ring | Benzene Ring | Variable | Possible depending on the crystal packing arrangement. |

Pharmacophore Modeling for Ligand Design (if applicable as a scaffold component)

While direct pharmacophore modeling studies specifically employing 3-fluoro-4,5-dimethylbenzoic acid are not extensively documented in publicly available research, the broader class of substituted benzoic acids is frequently utilized as a foundational scaffold in ligand design and pharmacophore modeling for a variety of biological targets. The structural motifs inherent to 3-fluoro-4,5-dimethylbenzoic acid—the carboxylic acid, the aromatic ring, and the specific substitutions—provide a basis for its potential application in such computational studies.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For substituted benzoic acids, several key features are consistently highlighted in ligand design. The carboxylic acid moiety is a prominent pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor, or as a negatively charged feature that can engage in ionic interactions with positively charged residues in a protein's active site. nih.govbrieflands.com For instance, in the design of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, a 2,5-substituted benzoic acid core was utilized, where the carboxyl group forms a crucial hydrogen bond with an arginine residue (Arg263). nih.gov

The aromatic ring of the benzoic acid scaffold serves as a hydrophobic core that can participate in hydrophobic interactions and pi-stacking with aromatic amino acid residues of a target protein. The substitution pattern on this ring is critical for modulating the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity and selectivity.

The specific substitutions on 3-fluoro-4,5-dimethylbenzoic acid—a fluorine atom and two methyl groups—would be expected to contribute distinct pharmacophoric features:

Fluorine Atom: The fluorine atom can serve as a weak hydrogen bond acceptor. More significantly, its strong electron-withdrawing nature can modulate the pKa of the carboxylic acid and influence the electrostatic potential of the aromatic ring. nih.gov The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govresearchgate.net

Dimethyl Groups: The two methyl groups provide steric bulk and increase lipophilicity. These features can be crucial for fitting into specific hydrophobic pockets within a target's binding site.

A hypothetical pharmacophore model for a ligand based on the 3-fluoro-4,5-dimethylbenzoic acid scaffold would likely include a hydrogen bond acceptor/donor feature (from the carboxylic acid), a hydrophobic/aromatic feature (from the benzene ring), and potentially specific hydrophobic features corresponding to the methyl groups and a hydrogen bond acceptor for the fluorine.

Studies on other substituted benzoic acids have led to the development of pharmacophore models for various therapeutic targets. For example, pharmacophore models for soluble epoxide hydrolase (sEH) inhibitors have been developed based on 4-benzamidobenzoic acid hydrazide derivatives. brieflands.com Similarly, pharmacophore-based virtual screening has been employed to discover inhibitors of carbonic anhydrase II using substituted benzoic acids as starting points. mdpi.com In the context of anti-HIV agents, the cosalane (B1669449) pharmacophore has been extended with substituted benzoic acid rings to enhance binding to the CD4 molecule. scispace.com

The table below summarizes the pharmacophoric features of substituted benzoic acids as identified in various research studies, which could be extrapolated to consider the potential of 3-fluoro-4,5-dimethylbenzoic acid as a scaffold in ligand design.

| Pharmacophoric Feature | Contributing Moiety | Potential Interaction | Example Target Class |

| Hydrogen Bond Acceptor/Donor | Carboxylic Acid | Ionic interactions, Hydrogen bonding | Mcl-1/Bfl-1 inhibitors, Carbonic Anhydrase II inhibitors nih.govmdpi.com |

| Aromatic/Hydrophobic Core | Benzene Ring | π-π stacking, Hydrophobic interactions | Anti-HIV agents, sEH inhibitors brieflands.comscispace.com |

| Hydrogen Bond Acceptor | Fluorine | Hydrogen bonding | General (strategy in medicinal chemistry) nih.gov |

| Hydrophobic Feature | Methyl Groups | Hydrophobic interactions | General (for fitting into hydrophobic pockets) |

While no specific pharmacophore models for 3-fluoro-4,5-dimethylbenzoic acid have been published, the well-established role of substituted benzoic acids as versatile scaffolds in drug discovery suggests its potential for such applications. ijsrst.com Future computational and experimental work would be necessary to validate its utility as a scaffold for specific biological targets.

Role of 3 Fluoro 4,5 Dimethylbenzoic Acid As a Synthetic Intermediate in Advanced Materials and Agrochemistry

Precursor for Specialty Chemicals and Fine Chemical Synthesis

3-Fluoro-4,5-dimethylbenzoic acid serves as a valuable precursor in the multi-step synthesis of various specialty and fine chemicals. Its chemical structure allows for a range of transformations, making it an important starting material for creating more complex molecules with desired functionalities. The presence of the fluorine atom, in particular, can influence the electronic properties and reactivity of the molecule, a feature often exploited in the design of new compounds.

Building Block for Advanced Organic Scaffolds

The development of novel organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 3-Fluoro-4,5-dimethylbenzoic acid provides a robust platform for the construction of intricate molecular architectures.

Synthesis of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals and other functional materials. The carboxylic acid and fluoro-substituted phenyl ring of 3-fluoro-4,5-dimethylbenzoic acid make it a suitable starting point for the synthesis of various heterocyclic systems. For instance, similar fluorinated benzoic acid derivatives are known to be versatile building blocks for creating diverse heterocyclic scaffolds, including benzimidazoles, benzotriazoles, and quinoxalinones through multi-step synthetic sequences. nih.gov The strategic placement of the fluoro and methyl groups can direct the cyclization reactions and influence the properties of the final heterocyclic product.

Construction of Complex Polycyclic Molecules

The synthesis of complex polycyclic molecules, which are structures containing multiple fused rings, is a challenging yet rewarding endeavor in organic synthesis. These molecules often form the core of natural products and advanced materials. While direct examples involving 3-fluoro-4,5-dimethylbenzoic acid are not extensively documented in readily available literature, the principles of using substituted benzoic acids in the construction of polycyclic systems are well-established. For example, related dimethylbenzoic acid derivatives have been utilized in the synthesis of fluorenones and xanthones, which are classes of polycyclic aromatic compounds. open.ac.ukresearchgate.net The specific substitution pattern of 3-fluoro-4,5-dimethylbenzoic acid offers unique possibilities for directing intramolecular cyclization reactions to form novel polycyclic frameworks.

Intermediate in Agrochemistry Research and Development

The search for new and effective crop protection agents is a continuous effort in the agrochemical industry. 3-Fluoro-4,5-dimethylbenzoic acid and its close analogs have demonstrated significant potential as intermediates in the synthesis of novel pesticides.

Synthesis of Insecticide Precursors (e.g., Ecdysone (B1671078) Insecticides)

A notable application of benzoic acid derivatives is in the synthesis of ecdysone insecticides. guidechem.com These are a class of insect growth regulators that interfere with the molting process of insects. While 3,5-dimethylbenzoic acid is a known intermediate for the synthesis of ecdysone insecticides like tebufenozide, the introduction of a fluorine atom, as in 3-fluoro-4,5-dimethylbenzoic acid, is a common strategy in medicinal and agrochemical research to enhance the biological activity and metabolic stability of a molecule. For example, diacylhydrazine ligands for modulating ecdysone receptor complexes have been synthesized using fluorinated benzoic acid derivatives. google.co.ug The synthesis of such insecticide precursors often involves the coupling of a substituted benzoic acid with other molecular fragments to create the final active ingredient. guidechem.comchemblink.com

Potential in Material Science Research (e.g., Liquid Crystal Materials, Polymers)

The unique combination of a rigid aromatic core, a polar carboxylic acid group, and a strategically placed fluorine atom makes 3-fluoro-4,5-dimethylbenzoic acid an interesting candidate for material science research.

The incorporation of fluorine into organic molecules can significantly influence their physical properties, such as polarity, thermal stability, and intermolecular interactions. In the context of liquid crystals, the introduction of fluorine atoms into benzoic acid-based structures has been shown to alter their mesophase behavior and electro-optical properties. researchgate.net While specific studies on liquid crystals derived from 3-fluoro-4,5-dimethylbenzoic acid are not prominent, the general principles suggest its potential utility in creating novel liquid crystalline materials.

In the realm of polymer science, substituted benzoic acids are used as monomers or modifying agents to impart specific properties to polymers. The presence of the fluorine atom in 3-fluoro-4,5-dimethylbenzoic acid could be leveraged to create polymers with enhanced thermal stability, chemical resistance, or specific optical properties. For example, various fluorinated building blocks are used in the synthesis of specialty polymers for a range of applications. google.com

Application in Coordination Chemistry: Ligand Synthesis for Metal Complexes

The use of aromatic carboxylic acids as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers is a well-established area of research. These ligands coordinate to metal centers through their carboxylate groups, and the nature and position of other substituents on the aromatic ring can significantly influence the resulting structure and properties of the metal complex.

In the absence of specific studies on 3-Fluoro-4,5-dimethylbenzoic acid, we can infer its potential behavior by examining similar molecules. For instance, various isomers of fluorobenzoic acid and dimethylbenzoic acid have been successfully employed to create a wide array of metal complexes with interesting structural and functional properties.

General Synthetic Route for Metal-Benzoate Complexes:

The synthesis of metal complexes with benzoate-type ligands typically involves the reaction of a metal salt with the corresponding benzoic acid in a suitable solvent system, often under hydrothermal or solvothermal conditions. The deprotonated carboxylate group of the benzoic acid then coordinates to the metal ion. The presence of additional coordinating ligands, such as bipyridines or phenanthrolines, can lead to the formation of more complex, mixed-ligand structures.

Potential Coordination Modes of 3-Fluoro-4,5-dimethylbenzoate:

Although no specific crystal structures involving 3-Fluoro-4,5-dimethylbenzoic acid as a ligand are found in the available literature, data for complexes with related ligands illustrate the types of structures that could be anticipated. For example, lanthanide complexes with ligands such as 2-chloro-4-fluorobenzoate and 3,4-difluorobenzoate have been synthesized and structurally characterized. bohrium.com These studies reveal the formation of both mononuclear and binuclear complexes, with the benzoate (B1203000) ligands exhibiting various coordination modes.

Research on other related compounds, such as those involving 2,6-dimethylbenzoic acid, has also led to the synthesis of dinuclear lanthanide complexes with interesting luminescent and thermal properties. researchgate.net These findings underscore the versatility of substituted benzoic acids in constructing functional coordination compounds.

While direct experimental data for metal complexes of 3-Fluoro-4,5-dimethylbenzoic acid is not available in the surveyed literature, the extensive research on analogous systems strongly suggests its potential as a versatile ligand in coordination chemistry for the development of new advanced materials. Further research into the synthesis and characterization of such complexes would be a valuable addition to the field.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research into the synthesis of 3-Fluoro-4,5-dimethylbenzoic acid is likely to move beyond classical methods towards more efficient and environmentally benign strategies. A key area of exploration will be the development of late-stage functionalization techniques.

One promising avenue is the application of C-H bond activation . Transition-metal catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps. acs.orgnih.govrsc.org Research could focus on developing iridium or palladium-based catalytic systems to directly install the fluorine, methyl, and carboxyl groups onto a simpler aromatic precursor. mdpi.comdiva-portal.org This would represent a significant improvement in atom economy and sustainability over traditional multi-step syntheses.

Another area of focus will be the development of more sustainable fluorination methods . Traditional fluorinating reagents can be hazardous and produce significant waste. Future synthetic routes could explore the use of safer and more efficient fluorinating agents. Mechanochemical methods, which involve solventless reactions in a ball mill, offer a green alternative that could be adapted for the synthesis of fluorinated pyrazolones and other related heterocycles, a strategy that could potentially be applied to benzoic acid synthesis. beilstein-journals.org

The table below outlines a comparative perspective on potential synthetic strategies.

| Synthetic Strategy | Potential Advantages | Future Research Focus |

| Classical Multi-Step Synthesis | Established and reliable routes. | Optimization of reaction conditions to improve yields and reduce waste. |

| C-H Activation/Functionalization | Increased atom economy, fewer synthetic steps, access to novel analogues. acs.orgdiva-portal.org | Development of selective catalysts (e.g., Iridium, Palladium) for direct C-F, C-C, and C-COOH bond formation. rsc.orgmdpi.com |

| Sustainable Fluorination | Reduced environmental impact, improved safety profile. | Application of novel fluorinating agents and green chemistry principles like mechanochemistry. beilstein-journals.org |

| Flow Chemistry Synthesis | Enhanced reaction control, improved safety, and scalability. | Adaptation of optimized batch reactions to continuous flow systems for efficient production. |

Exploration of New Derivatization Pathways

The carboxylic acid group of 3-Fluoro-4,5-dimethylbenzoic acid is a prime target for derivatization, opening up pathways to a wide array of new compounds with potentially valuable properties. Future research will likely concentrate on creating libraries of derivatives for various applications, particularly in medicinal chemistry and materials science.

A significant area of future work will be the synthesis of bioisosteres of the carboxylic acid group. Bioisosteric replacement is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov The carboxylic acid could be replaced with functionalities like tetrazoles, hydroxamic acids, or sulfonamides to modulate acidity, lipophilicity, and metabolic stability. nih.govpurdue.edu Direct conversion of related functional groups, such as alcohols to difluoromethylated analogues via metallaphotoredox catalysis, showcases the kind of innovative strategies that could be adapted for bioisostere introduction. princeton.edu

Furthermore, the development of novel amide and ester coupling methods will be crucial. This could involve exploring new catalytic systems, such as those based on trivalent phosphorus compounds, to facilitate the efficient formation of amides and esters with a broad range of amines and alcohols under mild conditions. ucj.org.ua Such derivatives are fundamental building blocks for creating larger, more complex molecules for various applications.

Advanced Spectroscopic Characterization Techniques

As novel derivatives of 3-Fluoro-4,5-dimethylbenzoic acid are synthesized, advanced spectroscopic techniques will be essential for their unambiguous structural elucidation. Future research will likely leverage sophisticated NMR spectroscopy methods.

Given the presence of a fluorine atom, advanced fluorine-19 (¹⁹F) NMR spectroscopy will be a cornerstone of characterization efforts. Modern multidimensional ¹⁹F NMR techniques, such as ¹H-¹⁹F HETCOR, can provide detailed information about through-bond and through-space connectivities, which is invaluable for complex structure determination. numberanalytics.comrsc.orgjeol.com The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make it an excellent probe for studying molecular structure and interactions. numberanalytics.comresearchgate.net

Another area for future exploration is the use of solid-state NMR (ssNMR) . For crystalline derivatives or materials incorporating this molecule, ssNMR can provide crucial information about the solid-state structure, polymorphism, and intermolecular interactions. nih.govacs.org Techniques like ¹⁷O ssNMR could be particularly insightful for studying the carboxylic acid group and its interactions in the solid state. researchgate.netnih.gov

In-depth Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. Future research on 3-Fluoro-4,5-dimethylbenzoic acid will undoubtedly benefit from in-depth computational modeling.

Density Functional Theory (DFT) calculations will be instrumental in understanding the molecule's electronic structure, geometry, and reactivity. nih.gov DFT can be used to calculate various parameters, such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, and reaction energy profiles, providing insights into the molecule's behavior in chemical reactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies will be another major focus. researchgate.netdergipark.org.trnih.gov These methods correlate structural features with physical properties or biological activities. For instance, future work could involve developing QSPR models to accurately predict the pKa of 3-Fluoro-4,5-dimethylbenzoic acid and its derivatives in different solvents. researchgate.netnih.govmrupp.infod-nb.info Such predictive models are highly valuable in drug design and materials science for screening virtual libraries of compounds.

The following table presents potential computational research directions.

| Computational Method | Research Goal | Potential Impact |

| Density Functional Theory (DFT) | Elucidate electronic structure, predict spectroscopic properties, and model reaction mechanisms. nih.gov | Guide synthetic efforts and aid in the interpretation of experimental data. |

| QSAR/QSPR | Predict pKa, solubility, and biological activity of derivatives. researchgate.netnih.gov | Accelerate the identification of derivatives with desired properties for specific applications. |

| Molecular Dynamics (MD) Simulations | Study conformational dynamics and interactions with biological targets or in condensed phases. | Provide insights into the binding modes of derivatives with proteins or their self-assembly in materials. |

Investigation of Emerging Applications in Chemical Sciences

The unique substitution pattern of 3-Fluoro-4,5-dimethylbenzoic acid makes it an attractive candidate for exploration in several areas of the chemical sciences.

In materials science , this compound could serve as a building block for novel materials. For example, it could be used as a linker in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) . rsc.org The fluorine and methyl groups could be used to tune the pore environment and properties of these materials for applications in gas storage, separation, or catalysis. There is also potential for its use in the development of liquid crystals , where the rigid aromatic core and the potential for hydrogen bonding could lead to interesting mesomorphic properties. oup.com

In medicinal chemistry , 3-Fluoro-4,5-dimethylbenzoic acid and its derivatives could be investigated as potential therapeutic agents or as intermediates in their synthesis. cpu.edu.cn The fluorine atom can often enhance metabolic stability and binding affinity, while the dimethyl substitution pattern provides a specific steric and electronic profile. googleapis.com

Finally, in the field of catalysis , substituted benzoic acids are known to act as catalysts or ligands in various chemical transformations. ucj.org.uarsc.orgresearchgate.net Future research could explore the potential of 3-Fluoro-4,5-dimethylbenzoic acid or its derivatives to catalyze specific organic reactions.

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-fluoro-4,5-dimethylbenzoic acid?

The synthesis typically involves halogenation of a pre-substituted benzoic acid derivative. For example, bromination of 4,5-dimethylbenzoic acid under controlled conditions (e.g., using or ) followed by fluorination via nucleophilic aromatic substitution (e.g., using or ) . Purification often employs recrystallization from ethanol or methanol to achieve >95% purity, with monitoring by thin-layer chromatography (TLC) to confirm intermediate steps .

Q. Which analytical techniques are critical for characterizing 3-fluoro-4,5-dimethylbenzoic acid?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substitution patterns and purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis .

- Melting Point Analysis : Consistency with literature values (e.g., 170–173°C for analogous fluorinated benzoic acids) ensures crystallinity .

- HPLC : To assess purity and detect trace impurities .

Q. What are common intermediates in the synthesis of 3-fluoro-4,5-dimethylbenzoic acid derivatives?

Key intermediates include:

- 4,5-Dimethylbenzoic acid : The parent compound for halogenation .

- Brominated intermediates : E.g., 3-bromo-4,5-dimethylbenzoic acid, which undergoes fluorination .

- Ester-protected forms : Methyl or ethyl esters to stabilize reactive carboxyl groups during functionalization .

Advanced Research Questions

Q. How do substituent positions (fluoro and methyl groups) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

- The meta -directing fluorine atom reduces electron density at the 3-position, while methyl groups at 4,5-positions sterically hinder ortho/para sites. This directs EAS to the 2- or 6-positions, confirmed by nitration and sulfonation studies . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. What role does 3-fluoro-4,5-dimethylbenzoic acid play in medicinal chemistry and drug design?

Fluorinated benzoic acids are explored as:

- Pharmacophores : The fluorine atom enhances metabolic stability and bioavailability in anti-inflammatory or anticancer agents .

- Linkers in prodrugs : The carboxyl group facilitates conjugation with targeting moieties (e.g., peptides) via amide bonds .

- Enzyme inhibitors : Structural analogs disrupt enzymatic activity in bacterial or fungal pathways .

Q. How can computational chemistry optimize reaction conditions for synthesizing derivatives of 3-fluoro-4,5-dimethylbenzoic acid?

- Density Functional Theory (DFT) : Predicts transition states and activation energies for fluorination or esterification steps .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .

- QSAR Models : Correlate substituent effects with biological activity to prioritize synthetic targets .

Q. How to resolve contradictions in reported reaction yields for halogenation steps?

Discrepancies often arise from:

- Temperature control : Optimal bromination occurs at 0–5°C to avoid polyhalogenation .

- Catalyst selection : Lewis acids (e.g., ) improve regioselectivity in fluorination .

- Purification protocols : Column chromatography vs. recrystallization may recover different yields . Validate via triplicate experiments and statistical analysis (e.g., ANOVA).

Applications in Material Science

Q. Can 3-fluoro-4,5-dimethylbenzoic acid serve as a linker in metal-organic frameworks (MOFs)?

Fluorinated benzoic acids are promising MOF linkers due to their strong coordination with metal nodes (e.g., Zn, Cu) and enhanced thermal stability. The methyl groups may tune porosity by influencing inter-ligand distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.